molecular formula C14H16FNO B2531155 N-[[1-(3-Fluorophenyl)cyclobutyl]methyl]prop-2-enamide CAS No. 2361642-88-6

N-[[1-(3-Fluorophenyl)cyclobutyl]methyl]prop-2-enamide

Cat. No.: B2531155
CAS No.: 2361642-88-6
M. Wt: 233.286
InChI Key: OYKFFEIMWVFXFM-UHFFFAOYSA-N
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Description

N-[[1-(3-Fluorophenyl)cyclobutyl]methyl]prop-2-enamide is a synthetic organic compound characterized by the presence of a fluorophenyl group attached to a cyclobutyl ring, which is further connected to a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(3-Fluorophenyl)cyclobutyl]methyl]prop-2-enamide typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving appropriate dienes and dienophiles under controlled temperature and pressure conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a using a fluorinated benzene derivative and a suitable leaving group.

    Attachment of the Prop-2-enamide Moiety: The final step involves the coupling of the cyclobutyl-fluorophenyl intermediate with prop-2-enamide using a under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of similar compounds, offering advantages such as improved heat and mass transfer, precise control over reaction parameters, and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[[1-(3-Fluorophenyl)cyclobutyl]methyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, often under basic conditions.

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

N-[[1-(3-Fluorophenyl)cyclobutyl]methyl]prop-2-enamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[[1-(3-Fluorophenyl)cyclobutyl]methyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The fluorophenyl group enhances the compound’s binding affinity and specificity, while the cyclobutyl ring provides structural rigidity, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(3-Fluorophenyl)methyl]cyclobutyl]prop-2-enamide
  • N-[1-(3-Fluorophenyl)cyclobutyl]prop-2-enamide

Uniqueness

N-[[1-(3-Fluorophenyl)cyclobutyl]methyl]prop-2-enamide stands out due to its unique combination of a fluorophenyl group and a cyclobutyl ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications, offering advantages such as enhanced binding affinity, specificity, and stability.

Properties

IUPAC Name

N-[[1-(3-fluorophenyl)cyclobutyl]methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO/c1-2-13(17)16-10-14(7-4-8-14)11-5-3-6-12(15)9-11/h2-3,5-6,9H,1,4,7-8,10H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYKFFEIMWVFXFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1(CCC1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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